molecular formula C28H36N2O6 B1239924 Sarcodictyin A

Sarcodictyin A

Cat. No. B1239924
M. Wt: 496.6 g/mol
InChI Key: VHZOZCRALQEBDG-BEMXCNERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcodictyin A is a natural product found in Parasphaerasclera aurea and Erythropodium caribaeorum with data available.

Scientific Research Applications

Cytotoxic Properties

Sarcodictyin A, a diterpenoid isolated from the soft coral Bellonella albiflora, exhibits strong cytotoxicity against HeLa human cervix cells. This property suggests its potential use in cancer research and therapy, particularly in targeting cervical cancer cells (Nakao et al., 2003).

Potential Chemotherapeutic Applications

Sarcodictyin A shares a Taxol™-like mode of action and is part of ongoing research for compounds with superior chemotherapeutic properties. The exploration of sarcodictyin A and its analogs is driven by the need to find more effective and potentially less toxic cancer treatments (Winssinger & Nicolaou, 2001).

Synthesis and Structural Analysis

Advanced synthetic methods have been developed for sarcodictyin A analogs, highlighting the compound's structural complexity and potential for diverse biological applications. These synthetic routes often involve key steps like intramolecular cyclization, indicating the feasibility of producing sarcodictyin A derivatives for further study (Sharipov et al., 2017).

Microtubule Stabilizing Properties

Sarcodictyin A demonstrates microtubule stabilizing properties, which are crucial for its potential as an anti-cancer agent. This mechanism is similar to that of paclitaxel, a well-known cancer drug, suggesting that sarcodictyin A could be a valuable addition to cancer treatments (Pietra, 2019).

Antiproliferative Activity

Hybrid analogs of sarcodictyin, combining its structure with other bioactive motifs, have shown promising antiproliferative activity against various cancer cell lines. These studies underscore the potential of sarcodictyin A derivatives in developing new cancer therapies (Ciupa et al., 2011).

properties

Product Name

Sarcodictyin A

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

methyl (1R,2E,4S,5R,9R,11S,12S)-1-hydroxy-8,12-dimethyl-11-[(E)-3-(1-methylimidazol-4-yl)prop-2-enoyl]oxy-5-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-2,7,13-triene-2-carboxylate

InChI

InChI=1S/C28H36N2O6/c1-17(2)20-9-7-18(3)21-14-24(35-25(31)10-8-19-15-30(5)16-29-19)27(4)11-12-28(33,36-27)23(13-22(20)21)26(32)34-6/h7-8,10-13,15-17,20-22,24,33H,9,14H2,1-6H3/b10-8+,23-13-/t20-,21+,22-,24+,27+,28-/m1/s1

InChI Key

VHZOZCRALQEBDG-BEMXCNERSA-N

Isomeric SMILES

CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/C(=O)OC)O)C)OC(=O)/C=C/C4=CN(C=N4)C)C(C)C

Canonical SMILES

CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)C(=O)OC)O)C)OC(=O)C=CC4=CN(C=N4)C)C(C)C

synonyms

sarcodictyin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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